molecular formula C14H13BrN2O4 B2691448 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477889-06-8

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2691448
CAS No.: 477889-06-8
M. Wt: 353.172
InChI Key: LXQRLJQKQYQDKS-UHFFFAOYSA-N
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Description

5-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative featuring a bromophenyl-oxoethyl substituent. Pyrimidinetriones are heterocyclic compounds with diverse pharmacological applications, including antihypertensive, antimicrobial, and antimalarial activities. This compound’s structural uniqueness lies in the 2-(4-bromophenyl)-2-oxoethyl group, which distinguishes it from analogs with benzylidene, alkyl, or other substituents.

Properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-16-12(19)10(13(20)17(2)14(16)21)7-11(18)8-3-5-9(15)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRLJQKQYQDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxoethyl group can be involved in oxidation-reduction reactions.

    Condensation Reactions: The pyrimidinetrione core can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural analogs reveals key differences in substituents, synthesis routes, physicochemical properties, and biological activities.

2.2 Pharmacological Activity
  • Calcium Channel Blockade : Benzylidene analogs (e.g., SR-5, SR-9) exhibit L-type calcium channel inhibition, with docking scores ranging from -5 to -8.8 kcal/mol . The target compound’s activity remains unstudied, but its oxoethyl group could enhance binding via carbonyl interactions.
  • Antimalarial Potential: The oxopropyl analog () was synthesized for antimalarial research, targeting Plasmodium falciparum ferredoxin interactions . Structural similarity suggests the target compound may share this application.
2.3 Physicochemical Properties
  • Spectroscopic Data :
    • The target compound’s HRESIMS spectrum shows molecular ion peaks at m/z = 501.0774 and 503.0763 (C₂₃H₂₂N₂O₆Br) .
    • Its ¹H-NMR (CDCl₃) features aromatic protons at δ 7.95–7.93 ppm and methyl groups at δ 3.42–3.37 ppm .

Biological Activity

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (commonly referred to as the compound) is a pyrimidinetrione derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12BrN4O3C_{16}H_{12}BrN_4O_3 with a molecular weight of approximately 353.172 g/mol. The structure includes a pyrimidinetrione core substituted with a bromophenyl group and an oxoethyl moiety.

Structural Formula

C16H12BrN4O3\text{C}_{16}\text{H}_{12}\text{BrN}_4\text{O}_3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related derivatives can inhibit bacterial growth and biofilm formation.

CompoundActivityConcentrationReference
This compoundAntibacterialTBDTBD
4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneInhibits E. coli biofilm60 µg/ml

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies on related pyrimidine derivatives indicate that they may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of pyrimidine derivatives against E. coli and Staphylococcus aureus, it was found that certain modifications to the pyrimidine structure enhanced antimicrobial activity significantly. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) of these compounds.

Study 2: Cytotoxicity in Cancer Cells

A separate investigation evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that specific substitutions on the pyrimidine ring could enhance cytotoxicity by promoting apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 1,3-dimethylurea and malonic acid derivatives.

Q & A

Q. What are the established synthetic routes for 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-pyrimidinetrione?

Answer: A common method involves condensation reactions using substituted aldehydes and ketones under basic conditions. For example, analogous pyrimidinetrione derivatives have been synthesized via KOH-mediated Claisen-Schmidt condensation in methanol, with yields optimized by controlling reaction time and temperature . Key steps include:

  • Reacting a bromophenyl-substituted aldehyde (e.g., 4-bromobenzaldehyde) with a pyrimidinetrione precursor.
  • Purification via recrystallization (ethanol/water mixtures are typical).
  • Characterization using melting point analysis and IR spectroscopy to confirm carbonyl stretching vibrations (~1688 cm⁻¹) .

Q. How is this compound characterized using spectroscopic techniques?

Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm for bromophenyl groups) and methyl groups (δ 1.2–2.5 ppm). Pyrimidinetrione carbonyl carbons appear at ~160–180 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with a similar bromophenyl group showed [M+H]⁺ at m/z 467.1 .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, though disorder in residues may require refinement (R factor <0.06) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For bromophenyl derivatives, electron-withdrawing effects lower LUMO energies, enhancing reactivity in nucleophilic substitutions .
  • Molecular docking : Screen against biological targets (e.g., enzymes) using SMILES/InChI keys (e.g., InChI=1S/C24H20BrClN4O3/...) to model binding interactions .
  • Solubility prediction : Use Hansen solubility parameters and COSMO-RS models to optimize solvent systems for crystallization .

Q. How can contradictions in biological activity data be resolved?

Answer:

  • Dose-response profiling : Test across a wide concentration range (nM to μM) to identify non-monotonic effects. For example, a related pyrimidinetrione showed inhibitory activity at 10 μM but toxicity at 100 μM .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
  • Structural analogs : Compare activity of derivatives (e.g., fluoro- or chloro-substituted phenyl groups) to isolate electronic vs. steric effects .

Q. What environmental impact studies are relevant for this compound?

Answer:

  • Fate analysis : Track abiotic degradation (hydrolysis, photolysis) using HPLC-MS. Bromophenyl groups are resistant to hydrolysis but may undergo photolytic debromination .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to evaluate acute toxicity. LogP values >3 suggest bioaccumulation risks .
  • Soil adsorption studies : Measure Koc (organic carbon partition coefficient) to predict mobility in groundwater .

Methodological Tables

Parameter Example Data Source
Melting Point159–161°C (ethanol recrystallization)
HRMS ([M+H]⁺)m/z 467.1 (C24H20BrClN4O3)
LogP (predicted)3.8 ± 0.2
NMR (1H, δ ppm)7.8 (d, J=8.4 Hz, 2H, Ar-H)

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